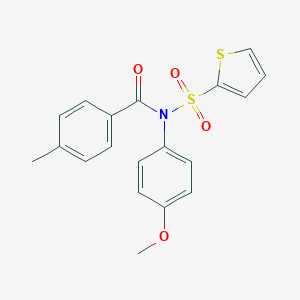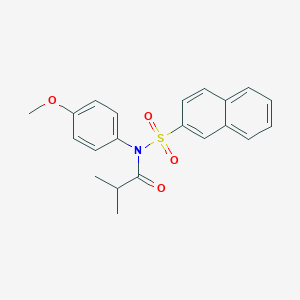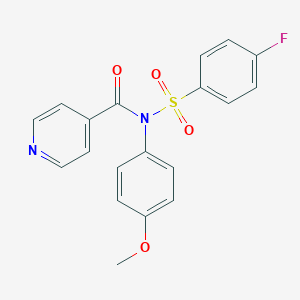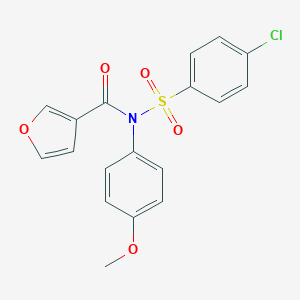![molecular formula C11H11ClN2OS B284107 N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide, also known as CMCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMCA belongs to the class of thioamides and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide is not fully understood. However, it is believed that N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide exerts its biological effects by inhibiting the activity of various enzymes and receptors. For example, N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. Furthermore, it has been found to exhibit anticonvulsant activity in animal models of epilepsy. N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide in lab experiments is its high potency and selectivity. N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been found to exhibit high potency against various biological targets, which makes it a promising compound for drug development. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide in lab experiments is its potential toxicity. N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide. One of the areas of interest is the development of N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide derivatives with improved potency and selectivity. Furthermore, the mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide needs to be further elucidated to fully understand its biological effects. Another area of interest is the development of N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide-based therapies for various diseases, including cancer and neurodegenerative diseases.
Conclusion
In conclusion, N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits various biological activities and has been found to inhibit the activity of various enzymes and receptors. N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been studied for its potential use as an anticancer agent and exhibits neuroprotective effects. However, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide and to develop N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide-based therapies for various diseases.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with thiourea and sodium cyanide in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide. This method has been extensively studied and optimized for the production of high-quality N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as an anticancer agent. N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been found to induce apoptosis in cancer cells, which is a promising approach for cancer therapy.
Eigenschaften
Molekularformel |
C11H11ClN2OS |
|---|---|
Molekulargewicht |
254.74 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-2-(cyanomethylsulfanyl)acetamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-8-2-3-9(6-10(8)12)14-11(15)7-16-5-4-13/h2-3,6H,5,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
LXALJGKMTCRJGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCC#N)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)






![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)